![molecular formula C24H22ClFN4O2 B3925734 1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea](/img/structure/B3925734.png)
1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea
Overview
Description
1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and piperazine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Reacting 4-(4-fluorophenyl)piperazine with a suitable carbonyl compound to form the piperazine-carbonyl intermediate.
Coupling with chlorophenyl isocyanate: The intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the phenyl rings or the piperazine moiety.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as receptor antagonists or enzyme inhibitors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-[2-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]urea
- 1-(3-Fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea
Uniqueness
1-(3-Chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O2/c25-17-4-3-5-19(16-17)27-24(32)28-22-7-2-1-6-21(22)23(31)30-14-12-29(13-15-30)20-10-8-18(26)9-11-20/h1-11,16H,12-15H2,(H2,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBOVHRNNKQOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3NC(=O)NC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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